Oxanamide is derived from butanal through a series of synthetic processes that involve the formation of an amide bond. It belongs to the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This classification places oxanamide among other pharmacologically active amides used in therapeutic applications .
The synthesis of oxanamide primarily involves the following steps:
The reaction conditions typically include the use of catalysts and specific temperature controls to ensure optimal yield and purity .
Oxanamide has a molecular formula of and a molar mass of approximately . The structure consists of a carbon backbone with functional groups that include:
Oxanamide participates in various chemical reactions typical for amides, including:
The mechanism of action for oxanamide primarily involves modulation of neurotransmitter systems associated with anxiety and muscle relaxation:
Studies have shown that oxanamide's efficacy correlates with its binding affinity to GABA receptors, which is critical for its therapeutic effects .
Oxanamide finds applications primarily in medicinal chemistry due to its anxiolytic properties. Its uses include:
The ongoing research into oxanamide's effects continues to explore its full therapeutic potential, particularly in combination therapies for enhanced efficacy against anxiety disorders .
The standardized IUPAC name for oxanamide is 4-Ethyl-5-propyltetrahydro-1,3-oxazine-4-carboxamide, reflecting its saturated six-membered heterocyclic ring containing oxygen and nitrogen atoms (1,3-oxazine), with ethyl and propyl substituents at positions 4 and 5, respectively, and a primary carboxamide group attached at position 4 [5] [7].
NC(=O)C1CCCCO1
[7]. Table 1: Key Molecular Identity Descriptors for Oxanamide
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | 4-Ethyl-5-propyltetrahydro-1,3-oxazine-4-carboxamide | Derived from CAS & NIST [5] [7] |
Molecular Formula | C₈H₁₅NO₂ | NIST Webbook [5] |
Standard Molecular Weight | 157.2102 g/mol | NIST Webbook [5] |
CAS Registry Number | 126-93-2 | NIST Webbook, STENUTZ [5] [7] |
Melting Point | 90 °C (STENUTZ), 96-98 °C (Merck Index*) | STENUTZ [7], *Commonly cited value |
Oxanamide was first synthesized and characterized in the mid-1950s. Initial research focused on its potential as a non-barbiturate sedative. Early pharmacological screening demonstrated its ability to induce muscle relaxation and calmness in animal models without the profound hypnotic effects typical of barbiturates. This profile suggested utility as a daytime tranquilizer or anxiolytic agent. The compound was patented, and clinical trials commenced, leading to its introduction into medical practice under the brand name Quiactin [1] [7]. Its mechanism of action, while not fully elucidated at the time, was recognized as distinct from major sedative classes like barbiturates or chlorpromazine derivatives.
Research on oxanamide followed a trajectory common to many early psychopharmacological agents:
Table 3: Evolution of Oxanamide Research Focus
Time Period | Primary Research Focus | Key Developments/Landmarks |
---|---|---|
Mid-1950s | Discovery & Initial Pharmacology | Synthesis, preclinical testing, introduction as Quiactin [1] [7] |
1950s-1960s | Clinical Application | Use for mild anxiety/tension; recognition of limitations [1] |
1970s-1990s | Mechanistic & Comparative Studies | Decline due to benzodiazepines; basic science focus [2] |
2000s-Present | Chemical Reference & Historical Interest | Inclusion in spectral databases; exemplar of early anxiolytic chemotypes [5] [7] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8